Cas no 66740-05-4 (boroxin, 2,4,6-tris(1-methylethyl)-)

boroxin, 2,4,6-tris(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- boroxin, 2,4,6-tris(1-methylethyl)-
- 2,4,6-tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
- Boroxin, tris(1-methylethyl)- (9CI)
- LogP
- Triisopropylboroxin
- 66740-05-4
- Boroxin, tris(1-methylethyl)- (9CI)
- SCHEMBL7862955
- DTXSID80542877
- 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane
- tris(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
- EN300-6222207
-
- Inchi: InChI=1S/C9H21B3O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-9H,1-6H3
- InChI Key: GDNDSMXIASPSLH-UHFFFAOYSA-N
- SMILES: B1(OB(OB(O1)C(C)C)C(C)C)C(C)C
Computed Properties
- Exact Mass: 207.18783
- Monoisotopic Mass: 210.1769850g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- Density: 0.854
- Boiling Point: 200.348°C at 760 mmHg
- Flash Point: 74.968°C
- Refractive Index: 1.383
- PSA: 27.69
boroxin, 2,4,6-tris(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM523682-1g |
2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane |
66740-05-4 | 97% | 1g |
$101 | 2022-06-10 |
boroxin, 2,4,6-tris(1-methylethyl)- Related Literature
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on boroxin, 2,4,6-tris(1-methylethyl)-
Boroxin, 2,4,6-Tris(1-Methylethyl): A Comprehensive Overview
Boroxin, specifically the compound with CAS No. 66740-05-4 and the name boroxin, 2,4,6-tris(1-methylethyl), is a fascinating molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of boron-based heterocycles and exhibits unique properties that make it valuable for various applications. In this article, we will delve into its structure, synthesis, properties, and the latest research findings that highlight its potential in modern scientific advancements.
The boroxin framework is characterized by a six-membered ring containing boron atoms at specific positions. The 2,4,6-tris(1-methylethyl) substituents attached to the boron atoms introduce steric bulk and electronic effects that significantly influence the compound's behavior. Recent studies have shown that these substituents enhance the molecule's stability and reactivity under certain conditions. For instance, researchers have explored the use of boroxin derivatives in catalytic processes due to their ability to act as Lewis acids.
One of the most intriguing aspects of boroxin is its role in materials science. Scientists have successfully synthesized polymers incorporating boroxin units, which exhibit exceptional thermal stability and mechanical properties. These polymers are being investigated for applications in high-temperature environments, such as aerospace materials and advanced electronics. The integration of boroxin into polymer frameworks has opened new avenues for developing lightweight yet durable materials.
Another area where boroxin has shown promise is in drug delivery systems. The molecule's ability to form stable complexes with certain pharmaceutical agents has led to its exploration as a carrier in targeted drug delivery. Recent research has demonstrated that boroxin-based carriers can enhance drug solubility and bioavailability while minimizing side effects. This application holds significant potential in the pharmaceutical industry.
The synthesis of boroxin involves a multi-step process that typically begins with the reaction of boric acid derivatives with organic precursors. The introduction of 1-methylethyl groups at positions 2, 4, and 6 requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, making it more efficient and scalable for industrial applications.
From an environmental standpoint, researchers are also investigating the biodegradability of boroxin derivatives. Understanding their interaction with biological systems is crucial for assessing their safety and sustainability. Preliminary studies suggest that these compounds degrade under specific conditions without releasing harmful byproducts, which aligns with current trends toward eco-friendly chemical solutions.
In conclusion, boroxin, particularly the compound with CAS No. 66740-05-4 (boroxin, 2,4,6-tris(1-methylethyl)), represents a versatile molecule with diverse applications across multiple disciplines. Its unique properties continue to inspire innovative research directions that could lead to groundbreaking advancements in materials science, catalysis, drug delivery systems, and beyond.
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